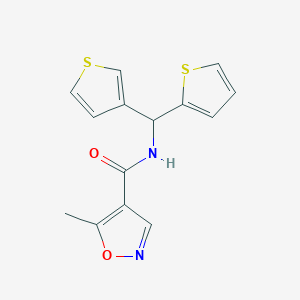

![molecular formula C10H12BrClO4 B2687260 Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate CAS No. 149416-33-1](/img/structure/B2687260.png)

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

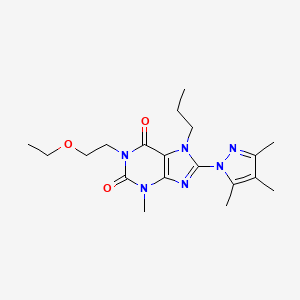

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate is a useful research compound. Its molecular formula is C10H12BrClO4 and its molecular weight is 311.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cycloaddition Reactions and Synthesis

Cycloaddition Reactions : Certain cyclopropane derivatives undergo cycloaddition reactions, leading to the formation of complex bicyclic structures. For instance, halomethylenecyclopropanes can participate in dimerizations and cross-cycloaddition reactions to yield disubstituted dispiro[2.0.2.2]octanes. These reactions are significant for synthesizing complex molecular architectures from simpler precursors, highlighting the utility of halogenated compounds in organic synthesis (Bottini & Cabral, 1978).

Synthesis in Biphasic Systems : The reaction involving dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds can lead to the synthesis of furan tricarboxylates or related compounds in excellent yield. This method demonstrates the versatility of halogenated esters in facilitating organic transformations in biphasic water–ether solvent systems, which is crucial for developing more efficient and environmentally benign synthetic methodologies (Sabbaghan & Yousefi, 2015).

Decarboxylative Acylation : The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst in decarboxylative acylation reactions represents a significant application in synthesizing α-keto and α,β-unsaturated amides or esters. This process underscores the strategic use of halogenated esters as substrates in catalyzed reactions to form value-added products without the need for metal catalysts, contributing to the advancement of green chemistry (Zhang et al., 2017).

Structural and Conformational Studies

- X-ray Diffraction Analysis : The structural elucidation of bicyclic compounds, including those with halogen atoms, through X-ray diffraction analysis provides insights into their molecular geometry, conformation, and potential reactivity. This analytical technique is invaluable for understanding the spatial arrangement of atoms within a molecule and its implications for reactivity and interaction with other molecules (Moriguchi et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of This compound It is known that tropane alkaloids, which share a similar structure, interact with their targets in a variety of ways, leading to a wide array of biological activities .

Biochemical Pathways

The biochemical pathways affected by This compound Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar pathways .

Result of Action

The molecular and cellular effects of the action of This compound It is known that compounds with a similar structure, such as tropane alkaloids, have a wide array of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO4/c1-2-15-10(14)6-4-3-5(16-9(4)13)7(11)8(6)12/h4-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKDXLXBGLGRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(C(C1Cl)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)